molecular formula C15H14N2O6S B2914537 2-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 896266-76-5

2-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B2914537
CAS No.: 896266-76-5
M. Wt: 350.35
InChI Key: XGAMFCFQOKMWPY-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is a benzamide derivative characterized by a methanesulfonyl (-SO₂CH₃) group at the 2-position of the benzamide ring and a substituted aryl amine moiety (2-methoxy-5-nitrophenyl) at the amide nitrogen. This compound is synthesized through a multi-step process involving the coupling of benzoyl chloride derivatives with substituted anilines, followed by sulfonation. Key characterization data include ¹H NMR (e.g., δ 9.74 ppm for the amide proton and δ 4.00 ppm for the methoxy group) and HRMS (m/z 273.0869 [M+H]⁺ for the intermediate N-(2-methoxy-5-nitrophenyl)benzamide) . The methanesulfonyl group enhances electrophilicity and may influence binding interactions in biological or catalytic contexts.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-23-13-8-7-10(17(19)20)9-12(13)16-15(18)11-5-3-4-6-14(11)24(2,21)22/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAMFCFQOKMWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of 2-methoxybenzoic acid to introduce the nitro group. This is followed by the sulfonylation of the resulting compound with methanesulfonyl chloride in the presence of a base such as pyridine. The final step involves the amidation of the sulfonylated intermediate with benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanesulfonyl group can also participate in covalent bonding with nucleophilic sites in proteins or enzymes, affecting their function.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares structural motifs, substituent positions, and functional groups of analogous benzamides:

Compound Name Substituents on Benzamide Aryl Amine Substituents Key Functional Groups Reference
2-Methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide 2-SO₂CH₃ 2-OCH₃, 5-NO₂ Methanesulfonyl, Nitro
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None 3,4-OCH₃ (phenethyl chain) Methoxy, Amide
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) 2-OH 3,4-OCH₃ (phenethyl chain) Hydroxy, Methoxy
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide 2-OH, 5-Cl 4-SO₂CH₃ Chloro, Methanesulfonyl
2-Chloro-5-fluoro-N-[dibenzyl carbamothioyl]benzamide 2-Cl, 5-F Dibenzyl carbamothioyl Chloro, Fluoro, Thiourea

Key Observations :

  • Hydrogen Bonding : The hydroxy group in Rip-D and 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide enables hydrogen bonding, which is absent in the target compound but critical for interactions in crystallography or catalysis .

Physicochemical Properties

Property Target Compound Rip-B Rip-D 2-Chloro-5-Fluoro Thiourea
Melting Point (°C) Not reported 90 96 Not reported
Solubility Likely low (polar EWGs) Moderate Moderate Low (thiourea moiety)
NMR Shifts (¹H) δ 9.74 (amide), 4.00 (OCH₃) δ 7.98 (aryl) δ 10.2 (OH) δ 8.1–7.3 (aryl, thiourea)

Notes:

  • The target compound’s melting point is unreported, but its nitro and sulfonyl groups suggest higher thermal stability than Rip-B and Rip-D .
  • Thiourea derivatives exhibit lower solubility due to nonpolar carbamothioyl groups, limiting their applicability in aqueous systems .

Biological Activity

2-Methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a benzamide backbone with a methanesulfonyl group and a nitrophenyl moiety. The presence of the methoxy and nitro groups contributes to its unique chemical properties, influencing solubility and interaction with biological targets.

The biological activity of this compound primarily involves enzyme inhibition. The nitro group is known to participate in redox reactions, while the methoxy and sulfonyl groups enhance the compound's membrane permeability and bioavailability. This compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been shown to act as competitive inhibitors of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria . This inhibition results in bacteriostatic effects, preventing bacterial cell division.

Anticancer Activity

Studies on related benzamide derivatives have demonstrated anti-proliferative effects against various cancer cell lines. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell growth in vitro .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the antibacterial activity of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which share structural similarities with our compound. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL for select derivatives .

Case Study 2: Anticancer Potential
Another investigation focused on a series of benzamide derivatives, including those with methanesulfonyl groups. These compounds were tested against various cancer cell lines, revealing IC50 values indicating significant anti-cancer activity. For instance, one derivative exhibited an IC50 of 1.1 µM against breast cancer cells, suggesting strong potential for therapeutic applications .

Data Summary

Biological Activity IC50 (µM) Target
Antibacterial (Compound A)3.9Gram-positive & negative bacteria
Anticancer (Compound B)1.1Breast cancer cells

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